molecular formula C7H13OP B105051 1-Ethyl-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one CAS No. 7529-24-0

1-Ethyl-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one

Cat. No. B105051
CAS RN: 7529-24-0
M. Wt: 144.15 g/mol
InChI Key: UHHKAVNUKKRGJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of phosphorus-containing compounds is a topic of interest due to their potential biological applications. In the first paper, the authors describe the synthesis of 2-amino-1-hydroxyethylene-1,1-bisphosphonic acid and its derivatives from N-phthaloylglycine, which involves reactions with formic acid and formaldehyde . This method could potentially be adapted for the synthesis of related compounds, such as "1-Ethyl-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one," by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The second paper provides information on the molecular structure of novel pyrazol-1-yl-phenylethanol derivatives, characterized by IR, 1H NMR, HRMS, and X-ray crystal diffraction . These techniques are crucial for determining the structure of organic compounds, including those with phosphorus atoms. The detailed structural analysis through NMR and X-ray crystallography could be applied to "1-Ethyl-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one" to elucidate its molecular conformation.

Chemical Reactions Analysis

Although the papers do not directly discuss the chemical reactions of "1-Ethyl-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one," they do provide insights into the reactivity of similar compounds. For instance, the synthesis of bisphosphonic acids involves the reaction of phosphorus trichloride and phosphorous acid with hydroxyacetamide . Understanding the reactivity of these functional groups could help predict the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The third paper discusses the theoretical and experimental properties of a triazolone derivative, including its thermodynamic parameters, HOMO and LUMO energies, and electronic properties . These properties are significant for understanding the stability and reactivity of a compound. The methods used, such as DFT calculations and spectroscopic analysis, could be employed to study the physical and chemical properties of "1-Ethyl-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one."

Scientific Research Applications

Synthesis Applications

  • Phosphine-Catalyzed Annulation

    This compound is used in phosphine-catalyzed [4 + 2] annulation reactions. Zhu et al. (2003) demonstrated that ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, forming adducts with complete regioselectivity (Zhu, Lan, & Kwon, 2003).

  • Favorskii-Type Rearrangement

    Sakai et al. (1987) utilized a Favorskii-type rearrangement of α,α′-dihalo ketones with enolates of this compound, leading to the preparation of important intermediates for natural product syntheses (Sakai et al., 1987).

Chemical Synthesis and Intermediates

  • Synthesis of Pyrrole Derivatives

    Yavari et al. (2005) reported the synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates using this compound, highlighting its role in complex reactions (Yavari, Nasiri, & Djahaniani, 2005).

  • Phosphonate Synthesis

    Milen et al. (2016) described the synthesis of racemic dialkyl (2-substituted-3-oxo-2,3-dihydro-1H-isoindol-1-yl) phosphonates using this compound, emphasizing its utility in efficient and practical synthesis methods (Milen, Dancsó, Földesi, Slégel, & Volk, 2016).

Biological Applications

  • Antibacterial Activities

    Yüksek et al. (1997) synthesized derivatives of 1-ethyl-3,4-disubstituted-4,5-dihydro-1H-1,2,4-triazol-5-ones, demonstrating their potential as antibacterial agents (Yüksek, Demirbaş, Ikizler, Johansson, Celik, & Ikizler, 1997).

  • Synthesis of Antimicrobial Agents

    Narayana et al. (2006) used this compound to synthesize Schiff bases with potential antimicrobial and anti-inflammatory properties (Narayana, Ashalatha, Raj, & Kumari, 2006).

Miscellaneous Applications

  • Catalysis in Organic Reactions

    Reddy et al. (2014) utilized this compound in a molybdate sulfuric acid (MSA) catalyst system for synthesizing substituted methylphosphonates, highlighting its role in efficient green synthesis (Reddy, Reddy, & Jeong, 2014).

  • Corrosion Inhibition

    Djenane et al. (2019) synthesized derivatives of this compound for corrosion inhibition efficiency studies, providing insights into its application in material science (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019).

properties

IUPAC Name

1-ethyl-3-methyl-2,5-dihydro-1λ5-phosphole 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13OP/c1-3-9(8)5-4-7(2)6-9/h4H,3,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHKAVNUKKRGJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP1(=O)CC=C(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571207
Record name 1-Ethyl-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one

CAS RN

7529-24-0
Record name 1-Ethyl-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.